

Synonyms for n-Octylcyclohexane (e.g., 1-cyclohexyloctane)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Octylcyclohexane

Cat. No.: B162980

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An In-depth Technical Guide to n-Octylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Octylcyclohexane** (also known as 1-cyclohexyloctane), a saturated hydrocarbon with applications in various scientific and industrial fields. This document details its chemical synonyms, physical and chemical properties, and provides illustrative experimental protocols for its synthesis.

Chemical Synonyms and Identifiers

n-Octylcyclohexane is known by several names in chemical literature and commerce. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for **n-Octylcyclohexane**

Category	Identifier
IUPAC Name	1-cyclohexyloctane [1]
CAS Number	1795-15-9 [2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₂₈ [2] [3] [4] [5]
Molecular Weight	196.37 g/mol [2] [4] [5]
Common Synonyms	n-Octylcyclohexane, Octylcyclohexane, Cyclohexane, octyl-[1] [2] [3]
Other Names	1-Cyclohexyloctane, Octane, 1-cyclohexyl-, Cyclohexane, n-octyl-[3] [4]
EINECS Number	217-271-8 [2] [3]
PubChem CID	15712 [3]
MDL Number	MFCD00039464 [2]

Physicochemical Properties

The physicochemical properties of **n-Octylcyclohexane** are critical for its application in various experimental and industrial settings. A summary of its key quantitative data is presented in Table 2.

Table 2: Physicochemical Properties of **n-Octylcyclohexane**

Property	Value
Appearance	Colorless to almost colorless clear liquid[2][5]
Boiling Point	264 °C[2][5]
Melting Point	-19.69 °C[2][5]
Density	0.81 g/cm³[2][5]
Refractive Index	1.4500-1.4520[2][5]
Flash Point	105.4 °C[3]
Vapor Pressure	0.0158 mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient)	5.31730[3]

Experimental Protocols for Synthesis

n-Octylcyclohexane can be synthesized through various organic chemistry routes. Two common and effective methods are detailed below: Catalytic Hydrogenation of Octylbenzene and the Grignard Reaction.

Synthesis via Catalytic Hydrogenation of Octylbenzene

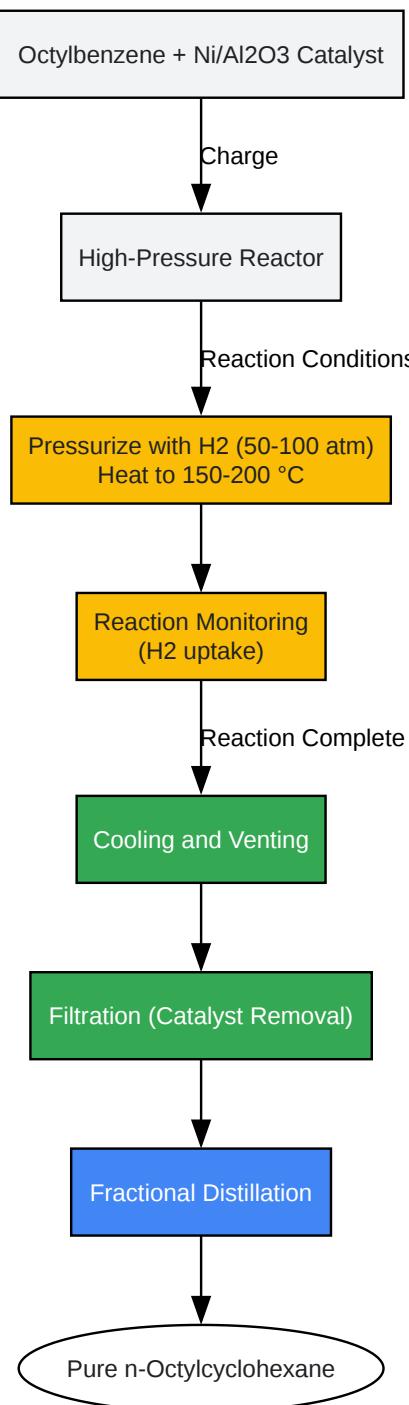
This method involves the reduction of the aromatic ring of octylbenzene to a cyclohexane ring using a catalyst and hydrogen gas.

Experimental Protocol:

- Catalyst Preparation: A supported nickel catalyst (e.g., Ni/Al₂O₃) is prepared or a commercial catalyst is used. The catalyst is activated by reduction under a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C) in a fixed-bed reactor.
- Reaction Setup: The hydrogenation is carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller.
- Procedure:

- The reactor is charged with octylbenzene and a catalytic amount of the activated nickel catalyst (typically 5-10% by weight of the substrate).
 - The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
 - The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
 - The reaction mixture is heated to the target temperature (e.g., 150-200 °C) with vigorous stirring.
 - The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.
 - After the reaction, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
- Work-up and Purification:
 - The reaction mixture is filtered to remove the catalyst.
 - The filtrate, which is crude **n-octylcyclohexane**, is then purified by fractional distillation under reduced pressure to yield the pure product.

Workflow for Catalytic Hydrogenation of Octylbenzene

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Catalytic Hydrogenation Workflow

Synthesis via Grignard Reaction

This classic organometallic reaction involves the coupling of an octyl Grignard reagent with bromocyclohexane.

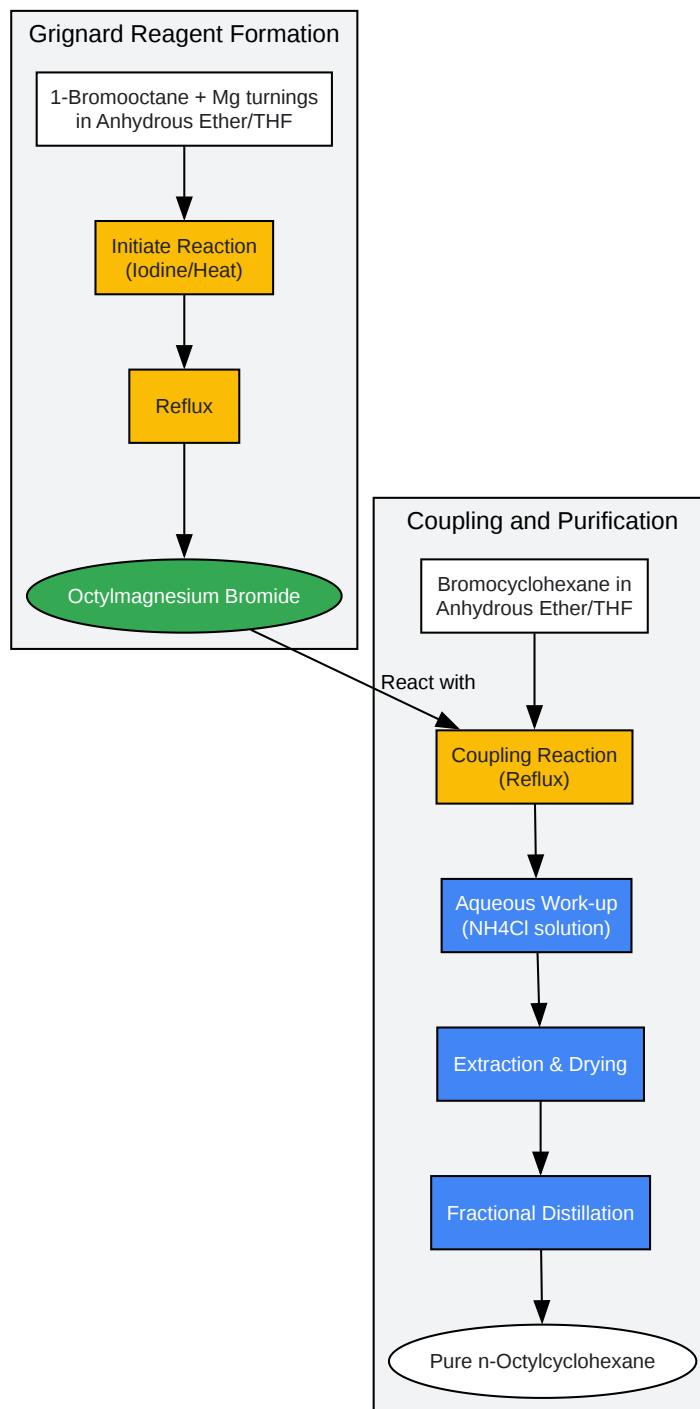
Experimental Protocol:

- Preparation of Octylmagnesium Bromide (Grignard Reagent):
 - All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (nitrogen or argon).
 - Magnesium turnings are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
 - A solution of 1-bromooctane in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.
 - A small amount of the 1-bromooctane solution is added to the magnesium turnings. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine.
 - Once the reaction starts, the remaining 1-bromooctane solution is added dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Coupling Reaction:
 - The freshly prepared octylmagnesium bromide solution is cooled in an ice bath.
 - A solution of bromocyclohexane in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent.
 - After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

- Work-up and Purification:

- The reaction mixture is cooled in an ice bath and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure **n-octylcyclohexane**.

Workflow for Grignard Synthesis of n-Octylcyclohexane

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Grignard Synthesis Workflow

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- To cite this document: BenchChem. [Synonyms for n-Octylcyclohexane (e.g., 1-cyclohexyloctane)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162980#synonyms-for-n-octylcyclohexane-e-g-1-cyclohexyloctane]

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